(Z)-2-(3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide
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Overview
Description
(Z)-2-(3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazolidine ring, a cyanoacetamide group, and multiple chlorinated aromatic rings, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3,4-dichlorobenzylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidine ring. The final step involves the reaction of the thiazolidine derivative with cyanoacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for use in formulations that require long shelf life and specific chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide
- (Z)-2-(3-(4-bromophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide
- (Z)-2-(3-(4-fluorophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple chlorinated aromatic rings. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds with different halogen substitutions.
Properties
IUPAC Name |
(2Z)-2-[3-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O2S/c20-11-2-4-12(5-3-11)25-18(27)16(28-19(25)13(9-23)17(24)26)8-10-1-6-14(21)15(22)7-10/h1-7,16H,8H2,(H2,24,26)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMMGUGEXPRMTN-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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